Product packaging for Cyanine dye 3(Cat. No.:CAS No. 146397-20-8)

Cyanine dye 3

Cat. No.: B1669370
CAS No.: 146397-20-8
M. Wt: 883.0 g/mol
InChI Key: DUPPOWTYYIIKOJ-UHFFFAOYSA-N
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Description

Contextualization within Fluorescent Probe Development and Cyanine (B1664457) Dye Families

Fluorescent probes are indispensable tools in modern molecular and cellular biology, enabling the visualization and tracking of biomolecules with high sensitivity and specificity. The cyanine dyes, a class of synthetic dyes, have become particularly prominent due to their high molar extinction coefficients, good quantum yields, and tunable spectral properties. lumiprobe.comlumiprobe.com Within this family, Cy3, which emits in the orange-red region of the visible spectrum, is a workhorse for various applications. creative-diagnostics.combaseclick.eu

There are two primary varieties of cyanine dyes: sulfonated and non-sulfonated. lumiprobe.com The key distinction lies in their solubility. Sulfonated cyanines contain sulfonic acid groups, which render them water-soluble and less prone to aggregation in aqueous environments. lumiprobe.comnanopaprika.eu In contrast, non-sulfonated Cy3 lacks these sulfonate groups, resulting in lower water solubility. creative-diagnostics.comnanopaprika.eu This characteristic necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) when labeling biomolecules in aqueous solutions. lumiprobe.comcreative-diagnostics.com Despite this, non-sulfonated Cy3 remains a valuable tool, particularly in applications where its more hydrophobic nature is advantageous or where the presence of an organic co-solvent is not a limiting factor. d-nb.infolubio.ch

Distinctive Molecular Architectures of Non-Sulfonated Cy3 Derivatives

The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. creative-diagnostics.combaseclick.eu In the case of Cy3, this chain contains three carbon atoms. lumiprobe.comglpbio.com The "non-sulfonated" designation specifically indicates the absence of sulfonate (SO3-) groups on the aromatic rings of the indolenine heterocycles. aatbio.com

The versatility of non-sulfonated Cy3 is enhanced by the ability to introduce various reactive groups to its core structure. These modifications allow for covalent attachment to different functional groups on biomolecules. Common derivatives include:

NHS esters: These are reactive towards primary amines, making them suitable for labeling proteins and amine-modified oligonucleotides. apexbt.comglpbio.com

Maleimides: These react with sulfhydryl groups, typically found in cysteine residues of proteins. aatbio.com

Azides and Alkynes: These are used in "click chemistry" reactions, providing a highly specific and efficient method of conjugation. lumiprobe.com

Carboxylic acids: These can be activated to react with amines or used as non-reactive controls. lumiprobe.com

The choice of derivative depends on the target biomolecule and the desired labeling strategy.

DerivativeReactive GroupTarget Functional Group
Cy3 NHS esterN-Hydroxysuccinimide esterPrimary amines (-NH2)
Cy3 Maleimide (B117702)MaleimideSulfhydryls (-SH)
Cy3 Azide (B81097)Azide (-N3)Alkynes
Cy3 Carboxylic AcidCarboxylic acid (-COOH)Can be activated to react with amines

Historical Trajectory and Current Research Landscape of Cy3 (Non-Sulfonated) in Academic Inquiry

The development of cyanine dyes for biological applications gained significant momentum in the early 1990s through the work of Alan Waggoner and his colleagues at Carnegie Mellon University. lumiprobe.com These dyes were modifications of Indocyanine Green (ICG), a dye used in medical diagnostics since the 1970s. lumiprobe.com The resulting family of cyanine dyes, including Cy3, exhibited low non-specific binding to biomolecules and bright fluorescence. lumiprobe.com

Initially, the focus was on developing water-soluble, sulfonated versions to improve their utility in aqueous biological systems. However, research has continued to explore the unique properties and applications of non-sulfonated Cy3. Current academic inquiry often focuses on:

Single-molecule studies: The photophysical properties of non-sulfonated Cy3 make it a valuable tool for single-molecule fluorescence resonance energy transfer (FRET) experiments, which can provide insights into the dynamics and interactions of biomolecules. nih.gov

DNA interactions: Studies have shown that the fluorescence of non-sulfonated Cy3 can be influenced by its interaction with DNA nucleobases, a phenomenon that is being explored for sensing applications. nih.govcambridge.org

Advanced materials: The hydrophobic nature of non-sulfonated Cy3 can be exploited in the development of new materials, such as fluorescent nanoparticles and probes for non-aqueous environments.

Scope and Objectives of Contemporary Research into Cy3 (Non-Sulfonated) Photophysics and Bioapplications

Contemporary research on non-sulfonated Cy3 is driven by the desire to understand and control its photophysical behavior for enhanced performance in various applications. Key research objectives include:

Modulating Fluorescence Properties: Researchers are investigating how the local environment, including interactions with biomolecules and encapsulation in host molecules, affects the fluorescence quantum yield and lifetime of non-sulfonated Cy3. nih.govarxiv.org For instance, interactions with purine (B94841) nucleobases have been shown to increase the fluorescence efficiency of a non-sulfonated Cy3 derivative. nih.gov

Improving Photostability: A major goal is to enhance the photostability of Cy3 to enable longer observation times in imaging experiments. Supramolecular encapsulation has been shown to increase both the brightness and photostability of Cy3. arxiv.org

Developing Novel Probes: There is ongoing work to synthesize new non-sulfonated Cy3 derivatives with improved properties, such as increased brightness and tailored reactivity for specific labeling applications. d-nb.info This includes creating probes for FRET-based assays to study enzymatic activity. d-nb.info

The photophysical properties of non-sulfonated Cy3 are central to its utility. Key parameters include its excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield.

PropertyTypical Value
Excitation Maximum (λex)~550 nm creative-diagnostics.com
Emission Maximum (λem)~570 nm creative-diagnostics.com
Molar Extinction Coefficient (ε)>100,000 L·mol⁻¹·cm⁻¹ lumiprobe.comlumiprobe.com
Fluorescence Quantum Yield (ΦF)Varies depending on environment lubio.chcambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H54N4O12S2 B1669370 Cyanine dye 3 CAS No. 146397-20-8

Properties

CAS No.

146397-20-8

Molecular Formula

C43H54N4O12S2

Molecular Weight

883.0 g/mol

IUPAC Name

1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxyhexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C43H54N4O12S2/c1-42(2)32-28-30(60(52,53)54)16-18-34(32)44(24-9-5-7-11-26-58-46-38(48)20-21-39(46)49)36(42)14-13-15-37-43(3,4)33-29-31(61(55,56)57)17-19-35(33)45(37)25-10-6-8-12-27-59-47-40(50)22-23-41(47)51/h13-19,28-29H,5-12,20-27H2,1-4H3,(H-,52,53,54,55,56,57)

InChI Key

DUPPOWTYYIIKOJ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy3-bifunctional dye zwitterion;  CY-3;  CY 3;  CY3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Bioconjugation

Strategies for Non-Sulfonated Cy3 Synthesis and Structural Variations

Non-sulfonated Cy3 belongs to the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. lumiprobe.comcreative-diagnostics.combaseclick.eu The "3" in Cy3 signifies the three carbon atoms in the polymethine chain connecting the two indolenine rings. lumiprobe.comnanopaprika.eulumiprobe.com Structural variations to the basic Cy3 framework can be introduced to modulate its fluorescence properties. lumiprobe.com For instance, the addition of a benzo group to the indolenine ring results in Cy3.5, which exhibits altered spectral characteristics. lumiprobe.comnanopaprika.eulumiprobe.com

The synthesis of non-sulfonated Cy3 derivatives typically involves the condensation of substituted indolenine precursors. The properties of the final dye, including its reactivity and solubility, are determined by the specific chemical groups incorporated into the indolenine rings. A key distinction of non-sulfonated Cy3 is its lower water solubility compared to its sulfonated counterparts. creative-diagnostics.comnanopaprika.eu This characteristic necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), during labeling reactions in aqueous environments to prevent precipitation and ensure efficient conjugation. lumiprobe.comcreative-diagnostics.comglpbio.com

Reactive Functional Group Incorporations for Directed Biomolecular Labeling

To be a useful tool in bioconjugation, the non-sulfonated Cy3 molecule must be derivatized with a reactive functional group that can form a stable covalent bond with a specific functional group on a biomolecule. Several chemical strategies have been developed to achieve this directed labeling.

N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine-Reactive Conjugation

One of the most common methods for labeling biomolecules containing primary amines, such as proteins and amine-modified oligonucleotides, is through the use of N-hydroxysuccinimide (NHS) esters. glpbio.comaatbio.com The non-sulfonated Cy3 core can be synthesized with a carboxylic acid linker, which is then activated with N-hydroxysuccinimide to form an amine-reactive Cy3 NHS ester. glpbio.com This NHS ester readily reacts with primary amines in a pH-dependent manner, typically between pH 7 and 9, to form a stable amide bond. aatbio.com This strategy is widely employed for labeling antibodies, peptides, and nucleic acids. glpbio.comaatbio.comapexbt.com

Table 1: Properties of a representative Non-Sulfonated Cy3 NHS Ester

PropertyValueSource
Excitation Maximum~550-555 nm aatbio.comapexbt.com
Emission Maximum~570 nm apexbt.comantibodies.com
Molecular WeightVaries by specific structure aatbio.com
SolubilityRequires organic co-solvent (e.g., DMF, DMSO) lumiprobe.comglpbio.com
Reactive TowardsPrimary amines glpbio.comaatbio.com

Maleimide (B117702) Chemistry for Sulfhydryl-Reactive Conjugation

For selective labeling of biomolecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins or thiol-modified oligonucleotides, non-sulfonated Cy3 can be derivatized with a maleimide group. aatbio.combroadpharm.com The maleimide moiety reacts specifically with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond. aatbio.com This reaction is typically carried out under mild conditions, at or near neutral pH. aatbio.com Similar to other non-sulfonated cyanine derivatives, Cy3 maleimide has low aqueous solubility and requires an organic co-solvent for efficient labeling in aqueous solutions. apexbt.comapexbt.com

Table 2: Characteristics of Non-Sulfonated Cy3 Maleimide

CharacteristicDescriptionSource
Reactive GroupMaleimide aatbio.combroadpharm.com
Target Functional GroupSulfhydryl (Thiol) aatbio.comaatbio.com
Bond FormedThioether aatbio.com
Key ApplicationLabeling of cysteine-containing proteins and thiol-modified oligonucleotides aatbio.comapexbt.com
SolubilityLow in aqueous solutions, requires organic co-solvent apexbt.comapexbt.com

Orthogonal Bio-Conjugation via Click Chemistry Approaches

Click chemistry provides a powerful and highly specific method for bioconjugation. For non-sulfonated Cy3, this often involves the incorporation of an azide (B81097) or an alkyne group. lumiprobe.comglpbio.comlumiprobe.com For example, Cy3 azide can be reacted with a biomolecule containing a terminal alkyne in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). broadpharm.com Alternatively, for copper-free click chemistry, a strained alkyne such as dibenzocyclooctyne (DBCO) can be incorporated into the Cy3 structure for reaction with an azide-modified biomolecule. lumiprobe.com These reactions are highly efficient and orthogonal to most biological functional groups, allowing for precise labeling in complex biological systems. baseclick.eu

Phosphoramidite-Based Incorporations for Site-Specific Oligonucleotide Labeling

For the automated synthesis of fluorescently labeled oligonucleotides, non-sulfonated Cy3 can be converted into a phosphoramidite (B1245037) derivative. aatbio.comaatbio.com101.200.202 This allows for the direct incorporation of the Cy3 dye at a specific position within the oligonucleotide sequence during solid-phase synthesis. aatbio.com101.200.202 This method offers precise control over the location of the label, which is crucial for applications such as Förster Resonance Energy Transfer (FRET) probes and other nucleic acid-based assays. aatbio.com While sulfonated cyanine dyes are generally not stable enough to be converted into phosphoramidites, the non-sulfonated versions are well-suited for this chemistry. 101.200.202glenresearch.com

Table 3: Comparison of Cy3 Labeling Strategies for Oligonucleotides

Labeling MethodDescriptionKey AdvantageSource
NHS EsterPost-synthetic labeling of an amine-modified oligonucleotide.Versatile for various amine-modified oligos. glpbio.comaatbio.com
PhosphoramiditeDirect incorporation during automated DNA/RNA synthesis.Site-specific labeling with high precision. aatbio.comaatbio.com101.200.202

Carboxylic Acid Functionalization for Non-Activated Amine Coupling

Non-sulfonated Cy3 can also be synthesized with a terminal carboxylic acid group. antibodies.comaxispharm.comlumiprobe.com While this form is not directly reactive with amines, it serves as a crucial intermediate for creating amine-reactive dyes. antibodies.comaxispharm.comlumiprobe.com The carboxylic acid can be activated in situ using coupling agents like carbodiimides (e.g., EDC) to facilitate the formation of an amide bond with amine-containing biomolecules. glpbio.com This approach offers flexibility in the labeling protocol. The free carboxylic acid form can also be used as a non-reactive control in experiments. antibodies.comaxispharm.comlumiprobe.com

Table 4: Properties of Non-Sulfonated Cy3 Carboxylic Acid

PropertyValue/DescriptionSource
AppearanceRed powder antibodies.comjinpanbio.com
Molecular Formula (Chloride salt)C30H37ClN2O2 antibodies.comraybiotech.com
Molecular Weight (Chloride salt)493.08 g/mol antibodies.comraybiotech.com
Excitation Maximum555 nm antibodies.comjinpanbio.com
Emission Maximum570 nm antibodies.comjinpanbio.com
Extinction Coefficient150,000 M⁻¹cm⁻¹ antibodies.comjinpanbio.com
SolubilitySoluble in organic solvents (DMF, DMSO); poorly soluble in water antibodies.comjinpanbio.com
ReactivityNon-reactive until activated (e.g., with carbodiimides) antibodies.comaxispharm.comlumiprobe.com

Chemo-Selective Linker Design and Impact on Conjugate Properties

The covalent attachment of non-sulfonated Cy3 to biomolecules is achieved through chemo-selective linkers, which are reactive groups integrated into the dye structure. These linkers are designed to react with specific functional groups present on the target biomolecule, ensuring a precise and stable bond.

One of the most common strategies involves the use of N-hydroxysuccinimide (NHS) esters. glpbio.comnih.gov The NHS ester of Cy3 is highly reactive towards primary amine groups (-NH2), which are readily available on the side chains of lysine (B10760008) residues in proteins and on amine-modified oligonucleotides. glpbio.comapexbt.comaatbio.com This reaction forms a stable amide bond, securely tethering the Cy3 dye to the biomolecule. glpbio.comresearchgate.net

The design of the linker itself, beyond the reactive group, can significantly influence the properties of the final conjugate. Factors such as linker length and hydrophobicity can impact the solubility, stability, and even the fluorescent properties of the Cy3-biomolecule conjugate. qub.ac.uknih.govnih.gov For instance, the inherent hydrophobicity of non-sulfonated Cy3 can be modulated by the linker, which can affect its interaction with the local environment and potentially influence fluorescence quenching. oup.comsemanticscholar.org The linker also plays a crucial role in the absorption, distribution, metabolism, and excretion (ADME) properties of the conjugate. nih.gov

Alternative chemo-selective strategies include "click chemistry," such as the strain-promoted azide-alkyne cycloaddition (SPAAC). soton.ac.ukacs.org This method offers a highly specific and efficient way to label biomolecules that have been modified to contain an azide or alkyne group, often under mild, biocompatible conditions. acs.org

The choice of linker and conjugation chemistry ultimately depends on the specific biomolecule being labeled and the intended application. The goal is to create a stable, functional conjugate where the fluorescence of the Cy3 dye is minimally compromised and the biological activity of the target molecule is preserved.

Optimization of Labeling Protocols in Diverse Solvent Environments

The successful labeling of biomolecules with non-sulfonated Cy3 requires careful optimization of the reaction protocol, particularly concerning the solvent environment. The low water solubility of non-sulfonated Cy3 presents a key challenge that must be addressed to achieve efficient conjugation. creative-diagnostics.comlumiprobe.comlumiprobe.com

Considerations for Aqueous Buffers with Organic Co-Solvents (e.g., DMF, DMSO)

Due to their hydrophobic nature, non-sulfonated Cy3 dyes have poor solubility in purely aqueous buffers. creative-diagnostics.comlumiprobe.comlumiprobe.com To overcome this, labeling reactions are typically performed in aqueous buffers supplemented with organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). apexbt.comcreative-diagnostics.comlumiprobe.comstratech.co.uk

The non-sulfonated Cy3 dye is first dissolved in a small volume of anhydrous DMF or DMSO before being added to the aqueous solution containing the biomolecule. glpbio.comlumiprobe.com The final concentration of the organic co-solvent is carefully controlled, typically in the range of 5-20%, to ensure the dye remains in solution throughout the reaction without precipitating. lumiprobe.comlumiprobe.com This approach facilitates an efficient labeling reaction by bringing the hydrophobic dye and the water-soluble biomolecule into close proximity. lumiprobe.com

It is crucial to select a co-solvent concentration that maintains the structural integrity and biological activity of the target biomolecule, as high concentrations of organic solvents can lead to denaturation of sensitive proteins. apexbt.com

Solvent System ComponentPurposeTypical Concentration
Aqueous Buffer Maintains pH and provides a suitable environment for the biomolecule.Varies by application
Organic Co-solvent (DMF/DMSO) Solubilizes the non-sulfonated Cy3 dye.5-20% (v/v)

Labeling Efficiency and Degree of Labeling (DOL) Management to Prevent Self-Quenching

The efficiency of the labeling reaction is a critical parameter, and it is often quantified by the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to a single biomolecule. aatbio.com Achieving an optimal DOL is essential for maximizing the fluorescence signal and avoiding detrimental effects like self-quenching. aatbio.comresearchgate.net

To manage the DOL and prevent self-quenching, the molar ratio of the Cy3 dye to the biomolecule in the labeling reaction is carefully controlled. glpbio.com By adjusting this ratio, it is possible to achieve a desired DOL that provides a strong fluorescence signal without significant quenching. It's important to note that the relationship between the dye-to-biomolecule ratio and the final DOL is not always linear and may need to be determined empirically for each specific system.

After the conjugation reaction, it is important to calculate the DOL to ensure the labeling has been successful and is within the desired range. aatbio.com This is typically done using spectrophotometric methods, measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the dye and the biomolecule.

Advanced Photophysical Characterization and Mechanistic Elucidation

Fundamental Photophysical Principles of Non-Sulfonated Cy3 Chromophores

The fluorescence of Cy3 is governed by the electronic structure of its polymethine chain, a conjugated system that dictates its absorption and emission properties. Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁), a process that occurs on the femtosecond timescale. edinst.comossila.com

The core of the Cy3 molecule consists of two nitrogen-containing heterocyclic rings linked by a three-carbon polymethine bridge. baseclick.eu This conjugated system of alternating single and double bonds results in delocalized π-electrons, which are responsible for the molecule's strong absorption in the visible region of the electromagnetic spectrum. luminwaves.com The absorption of light promotes a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Following excitation to the S₁ state, the molecule rapidly relaxes to the lowest vibrational level of this state through a process called internal conversion and vibrational relaxation, typically occurring within picoseconds. researchgate.nethoriba.com From this relaxed S₁ state, the molecule can return to the ground state via several pathways. The emissive pathway is fluorescence, where a photon is released, typically at a longer wavelength (lower energy) than the absorbed photon due to the energy loss during relaxation. horiba.com This entire process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them. edinst.comossila.comresearchgate.net For Cy3, the typical maximum excitation wavelength is around 550 nm, with a fluorescence emission maximum at approximately 570 nm. baseclick.euluminwaves.com

The fluorescence quantum yield (ΦF), defined as the ratio of emitted photons to absorbed photons, is a critical parameter for a fluorophore. For non-sulfonated Cy3, the quantum yield is highly dependent on the local environment, particularly the solvent. nih.govresearchgate.net In non-viscous aqueous solutions, Cy3 exhibits a relatively low fluorescence quantum yield, on the order of 0.04. nih.govresearchgate.net This is primarily due to efficient non-radiative decay pathways that compete with fluorescence. nih.govrsc.org

The viscosity and polarity of the medium have a profound impact on the quantum yield. As the viscosity of the solvent increases, the quantum yield of Cy3 generally increases. researchgate.netrsc.orgresearchgate.net This is attributed to the suppression of intramolecular motions, particularly rotation around the polymethine chain, which leads to non-radiative decay. rsc.orgnih.gov For example, increasing the solvent viscosity by moving from water to a water-glycerol mixture significantly enhances the fluorescence quantum yield. nih.govresearchgate.net Similarly, the polarity of the solvent can influence the electronic states of the dye and affect the rates of radiative and non-radiative decay. dtic.miliaea.org The fluorescence lifetime, which is the average time the molecule spends in the excited state, also varies with the solvent environment, increasing from approximately 0.55 ns in water to 1.01 ns in 50% glycerol (B35011). nih.gov

SolventFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ)
Water~0.04 - 0.05~0.55 ns
Phosphate-Buffered Saline (PBS)0.045-
50% Glycerol-1.01 ns
Dimethyl Sulfoxide (B87167) (DMSO)-0.85 ns
Cy3B (bridged analog)0.672.9 ns

Non-Radiative Decay Pathways and Isomerization Dynamics

The predominant non-radiative decay pathway for Cy3 is photoisomerization around the carbon-carbon double bonds of the polymethine chain. researchgate.netresearchgate.net Upon photoexcitation, the molecule can transition from the stable trans conformation to a non-fluorescent cis isomer. researchgate.netoup.com This process involves the rotation of one part of the molecule relative to the other, leading to a twisted intermediate state that efficiently deactivates to the ground state without emitting a photon. rsc.orgmit.edu This isomerization process is a significant competitor to fluorescence and is the primary reason for the low quantum yield of Cy3 in low-viscosity environments that allow for such molecular motion. nih.govresearchgate.net The cis isomer formed is thermally unstable and reverts to the more stable trans form on a microsecond to millisecond timescale. researchgate.net The efficiency of this isomerization, and thus the degree of fluorescence quenching, is inversely proportional to the viscosity of the local environment. researchgate.net When Cy3 is in a sterically hindered environment, such as when bound to a protein or DNA, this isomerization is restricted, leading to a phenomenon known as protein-induced fluorescence enhancement (PIFE). researchgate.netnih.gov

Another non-radiative pathway involves intersystem crossing (ISC) from the excited singlet state (S₁) to a long-lived triplet state (T₁). acs.org While in this triplet state, the molecule is "dark" as it does not fluoresce. nih.gov This transient dark state is a primary cause of "photoblinking" observed in single-molecule fluorescence experiments. acs.orgnih.govresearchgate.net The triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species, which can lead to irreversible photobleaching of the fluorophore. nih.gov

Several strategies have been developed to minimize photoblinking by quenching the triplet state and returning the molecule to the ground state more rapidly. These include the use of triplet state quenching agents in the imaging buffer, such as β-mercaptoethanol or Trolox. nih.govnih.gov These molecules can accept energy from the triplet-state Cy3, deactivating it and reducing the time spent in the dark state. The presence of certain metal ions, like Mn²⁺, can increase the rate of intersystem crossing, leading to more pronounced photoblinking and photobleaching. researchgate.net Conversely, Ni²⁺ has been shown to quench the triplet state of Cy3, providing a physical route to reduce blinking. acs.org

Environmental Sensitivity of Fluorescence Properties

The fluorescence of non-sulfonated Cy3 is highly sensitive to its immediate molecular environment, a property that is both a challenge and an opportunity in its application as a fluorescent probe. nih.gov Changes in solvent polarity and viscosity can lead to significant shifts in its absorption and emission spectra, as well as alterations in its quantum yield and lifetime. nih.govrsc.org

This sensitivity to the local environment is known as solvatochromism. wikipedia.orgsocietechimiquedefrance.fr For Cy3, an increase in solvent polarity can lead to shifts in the emission spectrum. rsc.org This is because the dipole moment of the molecule can change upon excitation, leading to differential solvation of the ground and excited states. wikipedia.org This effect can be used to probe the local polarity of the dye's binding site in a biological macromolecule. nih.gov

Viscosity also plays a crucial role, as previously discussed, by affecting the rate of non-radiative decay through photoisomerization. nih.govmyu-group.co.jp In highly viscous media, the intramolecular rotation is hindered, which suppresses the isomerization pathway and leads to a significant increase in both the fluorescence quantum yield and lifetime. researchgate.netnih.gov This property makes Cy3 a useful molecular rotor to probe the microviscosity of its surroundings. rsc.org

Influence of Solvent Polarity and Local Microenvironments on Spectral Characteristics

The spectral characteristics of non-sulfonated Cy3 are highly sensitive to the polarity and properties of its solvent environment. This sensitivity, known as solvatochromism, arises from changes in the energy levels of the dye's ground and excited states due to interactions with solvent molecules. Key solvent properties influencing Cy3's photophysics include polarity, hydrogen bonding capability, and viscosity.

The fluorescence lifetime of Cy3, a critical parameter in time-resolved fluorescence studies, is significantly affected by the solvent. For instance, an increase in solvent viscosity by changing the medium from water to 50% glycerol results in an increase in the fluorescence lifetime from 0.55 ns to 1.01 ns. nih.gov This is largely due to the restriction of intramolecular motion, which reduces non-radiative decay pathways. Similarly, a decrease in the hydrogen bonding potential of the solvent, such as when moving from water to dimethyl sulfoxide (DMSO), leads to an increase in the fluorescence lifetime from 0.55 ns to 0.85 ns. nih.gov

The absorption maximum (λmax) of Cy3 also exhibits a clear dependence on the solvent, a phenomenon known as a solvatochromic shift. In water, the λmax is observed at 546.5 nm, which shifts to 554.5 nm in DMSO, representing a spread of 8 nm across different solvent environments. nih.gov These shifts are indicative of the differential stabilization of the ground and excited states of the dye by the surrounding solvent molecules.

The dominant non-radiative decay pathway for cyanine (B1664457) dyes like Cy3 is trans-cis photoisomerization around the central methine bridge. nih.gov The efficiency of this process is influenced by the solvent's viscosity, with more viscous environments hindering this rotation and thus increasing the fluorescence quantum yield and lifetime. The non-radiative decay rate of free Cy3 is reduced by half in 50% glycerol compared to phosphate-buffered saline (PBS), highlighting the significant impact of viscosity on this deactivation channel. nih.gov

Spectral Characteristics of Non-Sulfonated Cy3 in Various Solvents

SolventAbsorption Max (λmax, nm)Fluorescence Lifetime (τ, ns)Key Solvent Property
Water546.50.55High Polarity, High H-bonding
PBS549.50.55High Ionic Strength
DMSO554.50.85High Polarity, Aprotic
50% Glycerol550.01.01High Viscosity
MethanolNot explicitly statedData available but not specified in textPolar Protic
EthanolNot explicitly statedData available but not specified in textPolar Protic

Interplay with Local Biomolecular Environments and Resultant Photophysical Modulation

When Cy3 is conjugated to biomolecules such as proteins and nucleic acids, its photophysical properties are significantly modulated by the local biomolecular environment. This modulation is the basis for using Cy3 as a sensitive reporter of biomolecular interactions and conformational changes.

A key phenomenon observed is Protein-Induced Fluorescence Enhancement (PIFE). When a protein binds to a Cy3-labeled DNA molecule and comes into direct contact with the dye, the fluorescence intensity of Cy3 is often enhanced. nih.gov This enhancement is not a through-space, distance-dependent effect but requires a direct interaction between the protein and the Cy3 fluorophore. nih.gov The underlying cause of PIFE is an increase in the fluorescence lifetime of Cy3 induced by the local protein environment, which sterically hinders the trans-cis isomerization of the dye, thereby reducing non-radiative decay. nih.gov The magnitude of PIFE is dependent on both the specific protein and the region of the protein that interacts with the Cy3 molecule. nih.gov

The photophysical properties of Cy3 are also distinctly different when attached to single-stranded DNA (ssDNA) versus double-stranded DNA (dsDNA). The fluorescence quantum yield of Cy3 is highest when attached to the 5'-terminus of ssDNA. nih.govresearchgate.net Upon annealing with a complementary strand to form a duplex, the quantum yield can decrease by a factor of 2.4. nih.govresearchgate.net This is attributed to the different microenvironments and steric constraints imposed by the ssDNA and dsDNA structures on the dye. The fluorescence decay of Cy3 becomes multiexponential upon conjugation to DNA, with the longest lifetime component observed for Cy3 on ssDNA, which can be more than 10 times longer than that of the free dye in solution. nih.govresearchgate.net

Furthermore, the local DNA sequence can influence the fluorescence of a terminally-conjugated Cy3. The flexibility of the DNA and the stacking interactions between the dye and the terminal nucleobases can affect the rotational freedom of the dye and thus its fluorescence properties.

Photophysical Modulation of Cy3 in Biomolecular Environments

Biomolecular EnvironmentObserved Photophysical ChangeUnderlying Mechanism
Binding to a protein (PIFE)Fluorescence intensity enhancement, longer fluorescence lifetimeSteric hindrance of trans-cis isomerization by direct protein contact
Attached to 5'-ssDNA vs. 5'-dsDNAHigher quantum yield and longer lifetime on ssDNADifferent microenvironments and steric constraints affecting isomerization
Covalent attachment to proteinsAnomalous 2- to 3-fold fluorescence enhancementInteraction with specific protein surface patches restricting isomerization

Photostability Enhancement Mechanisms

The utility of fluorescent dyes in demanding applications like single-molecule imaging is often limited by their photostability. Photobleaching, the irreversible loss of fluorescence, curtails the observation time and the total number of photons that can be detected from a single molecule. Consequently, various strategies have been developed to enhance the photostability of Cy3.

Supramolecular Encapsulation and Confinement Effects on Dye Brightness and Stability

Encapsulating Cy3 within the cavity of macrocyclic host molecules, a strategy known as supramolecular encapsulation, can significantly improve its brightness and photostability. Host molecules such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]) can form stable inclusion complexes with Cy3. nih.govnih.govvectorlabs.comvectorlabs.com

The effects of encapsulation are highly host-specific. nih.govnih.govvectorlabs.comvectorlabs.com For instance, when Cy3 is trapped in methyl-β-cyclodextrin, up to a three-fold increase in brightness is observed. nih.govnih.govvectorlabs.com This enhancement is a result of both an increase in the dye's absorption cross-section and its fluorescence quantum yield. nih.govnih.govvectorlabs.com The confinement within the host cavity restricts the mobility of the dye, thereby suppressing the non-radiative trans-cis isomerization pathway. nih.gov Furthermore, the polarizability of the host molecule also contributes to the observed increase in molecular brightness. nih.govnih.govvectorlabs.com

Encapsulation within cyclodextrins, such as β-CD and methyl-β-CD, has been shown to lead to a marked increase in the photostability of Cy3. nih.govnih.govvectorlabs.comvectorlabs.com In contrast, encapsulation within cucurbit browngroup.org.ukuril (CB browngroup.org.uk) can result in a more rapid degradation of the dye. nih.govnih.govvectorlabs.comvectorlabs.com These findings underscore the importance of the specific host-guest interactions in modulating the photophysical properties and photostability of the encapsulated dye.

Effects of Supramolecular Encapsulation on Cy3 Photophysics

Host MoleculeEffect on BrightnessEffect on Photostability
β-Cyclodextrin (β-CD)IncreasedMarkedly Increased
Methyl-β-Cyclodextrin (methyl-β-CD)Up to 3-fold IncreaseMarkedly Increased
Cucurbit browngroup.org.ukuril (CB browngroup.org.uk)Host-specific changesDecreased (more rapid degradation)

Triplet State Quenching through Transition Metal Ions (e.g., Ni2+) for Extended Imaging

A major pathway leading to photobleaching involves the population of the long-lived triplet excited state of the fluorophore. From this state, the dye can undergo deleterious chemical reactions or sensitize the formation of reactive oxygen species, such as singlet oxygen, which can then destroy the fluorophore. Therefore, quenching the triplet state, i.e., rapidly returning it to the singlet ground state, is a key strategy for enhancing photostability.

The transition metal ion nickel (Ni²⁺) has been demonstrated to be an effective triplet state quencher for Cy3. nih.gov This provides a physical and chemically inert route to depopulate the triplet excited state, thereby minimizing blinking (transient excursions to dark states) and reducing the likelihood of photobleaching. nih.gov The use of Ni²⁺ as a triplet state quencher is particularly valuable for extending the observation time in single-molecule imaging experiments, as it allows for the acquisition of more data before the fluorophore is irreversibly destroyed. nih.gov

Design Principles for Enhanced Photostability through Structural Modifications (e.g., Cy3B Analogs)

A powerful approach to enhancing the photostability of cyanine dyes is through direct structural modification. A key design principle is the conformational restriction of the polymethine chain to prevent the primary non-radiative decay pathway of trans-cis isomerization.

The Cy3B analog is a prime example of this design principle. In Cy3B, the polymethine chain is rigidified by the incorporation of a bridging group, which physically blocks the rotation around the carbon-carbon bonds. This structural modification effectively eliminates the photoisomerization pathway, leading to a significant increase in both the fluorescence quantum yield and the photostability of the dye compared to the parent Cy3. vectorlabs.comvectorlabs.combrowngroup.org.uk The enhanced brightness and stability of Cy3B make it a superior fluorescent probe for demanding applications that require high photon output and long-term observation. vectorlabs.comvectorlabs.combrowngroup.org.uk Appending a conformationally restraining ring system to the cyanine chromophore is therefore an appealing and effective strategy for creating exceptionally bright and photostable fluorophores. nih.gov

Spectroscopic Applications in Molecular and Cellular Research

Fluorescence Resonance Energy Transfer (FRET) Methodologies

FRET is a distance-dependent physical process through which an excited state donor fluorophore transfers energy non-radiatively to a proximal ground-state acceptor molecule. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This property has made FRET a powerful "spectroscopic ruler" for investigating molecular interactions, conformational changes, and spatial relationships in biological systems.

Non-sulfonated Cy3 is frequently employed as a donor fluorophore in FRET experiments due to its spectral overlap with suitable acceptor dyes like Cy5. This donor-acceptor pair is one of the most widely used in FRET studies. Cy3 can be chemically attached to various biomolecules, including proteins and nucleic acids, allowing for the investigation of a wide array of biological systems.

In protein interaction studies, Cy3 can be conjugated to one protein and an acceptor dye to another. An interaction between these two proteins brings the donor and acceptor into close proximity, resulting in a detectable FRET signal. This approach has been utilized to study protein-protein interactions within signaling pathways and complex cellular machinery.

Similarly, in nucleic acid research, Cy3 is used to probe the structure and dynamics of DNA and RNA. For instance, it has been instrumental in studying the conformational changes in DNA during replication and repair processes, as well as the folding and unfolding of RNA molecules. The versatility of Cy3 as a FRET donor makes it a valuable tool across numerous fields of biological inquiry.

BiosystemInteracting MoleculesFRET AcceptorResearch Focus
RibosomeRibosomal subunits and tRNABlack Hole Quencher (BHQ)Conformational dynamics during translation nih.gov
DNA Holliday JunctionThree arms of the DNA junctionCy5, Cy5.5Correlated movements of DNA segments nih.gov
DNA DuplexesComplementary DNA strandsCy5Nucleic acid hybridization and stability nih.gov
Protein Disulfide Isomerase (PDI)Different domains within PDIAlexa Fluor 647Conformational changes related to enzyme activity

A key application of FRET is the ability to measure distances between two labeled points on biomolecules. The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance at which the FRET efficiency is 50%. nih.gov For the Cy3-Cy5 pair, the R₀ is typically around 5.4 nm. mdpi.com

This relationship allows for the precise calculation of intermolecular distances, providing high-resolution structural information in solution. For example, by labeling two specific sites on a protein or within a protein complex with Cy3 and an acceptor, researchers can measure the distance between these sites and monitor how this distance changes in response to ligand binding or other stimuli.

This methodology has been successfully applied to quantify the binding affinity and kinetics of protein-protein and protein-nucleic acid interactions. By monitoring the change in FRET efficiency as a function of concentration, binding constants can be determined. These quantitative measurements are crucial for understanding the thermodynamics and kinetics that govern molecular interactions in biological systems.

FRET PairFörster Distance (R₀)Typical Sensitive RangeApplication Example
Cy3-Cy5~5.4 nm mdpi.com3-8 nm mdpi.comMeasuring distances in DNA and protein complexes peg.ink
Cy3-BHQNot applicable (quencher)Proximity-basedFollowing ribosome conformational changes nih.gov
Cy2-Cy7~2.2 nm mdpi.com1-3 nm mdpi.comProbing short-range distance changes

Biomolecules are not static entities; they undergo dynamic conformational changes that are often essential for their function. FRET is a powerful technique for observing these dynamics in real-time. By placing a FRET pair at strategic locations within a single biomolecule, such as a protein or an RNA enzyme (ribozyme), researchers can monitor fluctuations in FRET efficiency that correspond to conformational transitions.

This approach has provided unprecedented insights into the workings of molecular machines like the ribosome. By labeling ribosomal proteins and transfer RNA (tRNA) with Cy3 and an acceptor, researchers have been able to observe the dynamic movements of the ribosome as it translates messenger RNA (mRNA) into protein. nih.gov These studies have revealed transient intermediate states that were previously undetectable using ensemble methods.

Similarly, FRET has been used to study the folding pathways of proteins and RNA molecules. By monitoring the distance between different parts of the molecule as it folds, it is possible to map out the sequence of events that lead to the final, functional conformation. This information is critical for understanding the fundamental principles of biomolecular folding and for investigating diseases associated with protein misfolding.

The development of single-molecule FRET (smFRET) has revolutionized the study of biomolecular dynamics. By observing individual molecules one at a time, smFRET avoids the ensemble averaging inherent in bulk measurements, allowing for the direct observation of conformational heterogeneity and rare, transient events. nih.gov

In a typical smFRET experiment, individual molecules labeled with a FRET pair are immobilized on a surface and excited by a laser. The fluorescence emission from both the donor (Cy3) and the acceptor is detected simultaneously. Fluctuations in the intensities of the donor and acceptor signals provide a direct readout of the conformational dynamics of the individual molecule.

smFRET has been applied to a wide range of biological systems, providing profound insights into their mechanisms. For example, smFRET studies of the DNA four-way Holliday junction, a key intermediate in genetic recombination, have revealed the correlated movements of its four arms. nih.gov By labeling three of the arms with Cy3, Cy5, and Cy5.5, researchers were able to simultaneously measure two different distances within the same molecule, providing a more complete picture of its conformational landscape. nih.gov

Advanced Fluorescence Microscopy Techniques

Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of specific molecules and structures within cells. The development of advanced microscopy techniques, coupled with the use of bright and photostable fluorophores like Cy3, has pushed the boundaries of what can be observed at the cellular and subcellular level.

Non-sulfonated Cy3 is widely used for high-resolution fluorescence imaging in both fixed and live cells. Its fluorescence emission in the orange region of the spectrum (~570 nm) is well-separated from that of other common fluorophores, making it suitable for multicolor imaging experiments. apexbt.com It can be excited efficiently by common laser lines (e.g., 532 nm or 561 nm) and its emission can be detected using standard filter sets. apexbt.com

In fixed-cell imaging, Cy3 is often used in immunofluorescence to detect the localization of specific proteins. Antibodies conjugated to Cy3 are used to label the protein of interest, allowing for its visualization with high specificity and sensitivity. This technique is invaluable for studying the subcellular distribution of proteins and for mapping out cellular structures.

For live-cell imaging, the ability to visualize dynamic processes as they occur is a major advantage. While non-sulfonated Cy3 can be used for live-cell imaging, its cell permeability can be a limiting factor. However, various strategies have been developed to introduce Cy3-labeled molecules into living cells, such as microinjection or the use of cell-penetrating peptides. Once inside the cell, Cy3 can be used to track the movement of proteins, organelles, and other cellular components in real-time. The development of fluorescent dyes with improved properties for live-cell imaging remains an active area of research. sigmaaldrich.comnih.gov

Super-Resolution Microscopy (e.g., STED) Capabilities

Non-sulfonated Cy3 is a key fluorophore in the field of super-resolution microscopy, which bypasses the diffraction limit of light microscopy to achieve imaging at the nanoscale. wikipedia.org While applicable in various super-resolution techniques, its role is particularly notable in methods like Stochastic Optical Reconstruction Microscopy (STORM).

In one common STORM approach, Cy3 functions as an "activator" fluorophore paired with a "reporter" fluorophore, such as Alexa Fluor 647 or Cy5. nih.govthermofisher.commicroscopyu.com The process involves using a laser to excite the Cy3 activator, which in turn facilitates the activation of the reporter dye, causing it to switch from a dark state to a fluorescent state. microscopyu.com This photoswitching capability allows for the temporal separation of fluorescence signals from individual molecules, enabling their precise localization. By compiling the locations of many individual molecules over time, a super-resolution image is reconstructed. nih.gov This activator-reporter strategy has been successfully used to visualize complex cellular structures, such as the microtubule network, with a resolution far exceeding that of conventional fluorescence microscopy. nih.gov

While Stimulated Emission Depletion (STED) microscopy is another prominent super-resolution technique, the application of non-sulfonated Cy3 is more extensively documented in localization-based methods like STORM. STED achieves sub-diffraction resolution by using a second laser to selectively deactivate fluorophores at the periphery of the excitation spot, effectively narrowing the area of fluorescence emission. wikipedia.orgnih.gov The selection of fluorophores for STED is critical and depends on their compatibility with available depletion laser wavelengths. nih.govnih.gov

High-Density Single-Particle Tracking Approaches

Single-particle tracking (SPT) is a powerful method used to study the dynamics and behavior of individual molecules in real-time. oni.bio A significant challenge in SPT is achieving a high density of trackable particles without their signals overlapping. oni.bio An innovative approach leverages a unique photochemical property of cyanine (B1664457) dyes to enable high-density SPT.

Research has demonstrated that the cyanine dye Cy5 can undergo photoconversion to produce Cy3 upon photoexcitation. nih.govresearchgate.net This transformation involves the cleavage of a two-methine unit from the polymethine chain of the Cy5 molecule, resulting in the formation of the smaller, blue-shifted Cy3 fluorophore. nih.gov This seemingly detrimental effect can be harnessed as a photoactivation strategy for SPT. By initially labeling a high density of molecules with Cy5, researchers can use controlled laser illumination to sparsely convert individual Cy5 molecules to Cy3. These newly formed Cy3 molecules can then be tracked individually. This in-situ generation of a trackable fluorophore from a precursor allows for the sequential activation and tracking of a large number of molecules within a dense population, overcoming the limitations of conventional SPT labeling methods without the need for UV illumination or toxic additives. nih.gov

Nucleic Acid Labeling and Analytical Techniques

Non-sulfonated Cy3 is a cornerstone fluorophore for labeling nucleic acids, enabling a wide array of analytical techniques that probe the structure, function, and localization of DNA and RNA.

Fluorescence In Situ Hybridization (FISH) for Genomic and Transcriptomic Mapping

Fluorescence In Situ Hybridization (FISH) is a fundamental technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. nih.govfrontiersin.org Non-sulfonated Cy3 is one of the most commonly used fluorophores for labeling oligonucleotide probes in FISH experiments. nih.gov These labeled probes are designed to be complementary to a target sequence in the cell. After hybridization, the location of the probe, and thus the target nucleic acid, can be visualized using fluorescence microscopy. nih.gov

Cy3-labeled probes are routinely used for mapping genes on chromosomes, diagnosing genetic abnormalities, and analyzing gene expression patterns at the single-cell level (transcriptomic mapping). frontiersin.org Its bright fluorescence and photostability make it a reliable choice for these applications. In multiplex FISH, Cy3 is often used in combination with other spectrally distinct fluorophores, such as Cy5 and fluorescein (B123965) (FLUOS), allowing for the simultaneous detection of multiple different nucleic acid sequences within the same sample. nih.govthermofisher.com This multicolor capability is essential for studying the complex spatial organization of genomes and transcriptomes. nih.gov

Real-Time Polymerase Chain Reaction (RT-PCR) Probe Design and Performance

In Real-Time Polymerase Chain Reaction (RT-PCR), fluorescent probes are used to monitor the amplification of DNA in real-time. Cy3 can be incorporated into these probes, often paired with a quencher molecule. When the probe is intact, the quencher suppresses the fluorescence of Cy3. During PCR, the probe hybridizes to the target DNA sequence, and as the polymerase extends the new strand, its exonuclease activity degrades the probe, separating the Cy3 dye from the quencher. This separation leads to an increase in fluorescence, which is proportional to the amount of amplified DNA.

However, the performance of Cy3-labeled probes in RT-PCR can be variable. Some studies have reported issues with weak fluorescence signals from Cy3 probes compared to other fluorophores like VIC. researchgate.net This lower signal intensity can result in amplification curves that are less defined, potentially impacting the sensitivity and precision of the assay. researchgate.net The design of the probe and the specific PCR conditions, such as the annealing temperature, are critical for optimal performance. Advanced probe designs, which may incorporate a secondary "antiprobe" strand, have been developed to enhance specificity and signaling, improving the reliability of single-base discrimination even with dyes like Cy3. nih.gov

Analysis of Sequence-Dependent Fluorescence in Oligonucleotides

A critical consideration when using Cy3 as a label for oligonucleotides is that its fluorescence intensity is not constant but is significantly influenced by the adjacent nucleotide sequence. plos.orgacs.org This phenomenon, known as sequence-dependent fluorescence, can affect the interpretation of quantitative data from techniques like microarrays and RT-PCR. plos.org

Extensive research has shown that the fluorescence of Cy3 is generally enhanced when it is adjacent to purine (B94841) bases (guanine and adenine) and suppressed by pyrimidines, particularly cytosine. acs.orgresearchgate.net Guanine (B1146940) at the 5' position next to the dye consistently results in the highest fluorescence intensity. plos.orgacs.org This effect is attributed to π-π stacking interactions between the dye and the nucleobase, which can restrict the non-radiative decay pathways of the excited dye, thereby increasing its fluorescence quantum yield. nih.govnih.gov The intensity of Cy3 can vary by as much as a factor of two between the most and least fluorescent 5-mer DNA sequences. plos.orgresearchgate.net This sequence-dependent variation is a crucial factor to account for in the design and analysis of experiments relying on the quantitative fluorescence of Cy3-labeled oligonucleotides.

Table 1. Impact of Adjacent Nucleobases on Cy3 Fluorescence Intensity. Data compiled from studies on 5'-labeled oligonucleotides.
Adjacent Nucleobase TypeGeneral Effect on Cy3 FluorescenceRelative Intensity Ranking
Purines (Guanine, Adenine)EnhancementGuanine > Adenine
Pyrimidines (Thymine, Cytosine)SuppressionThymine > Cytosine

Site-Specific RNA Labeling for Conformational and Dynamic Studies

Understanding the three-dimensional structure and dynamic movements of RNA molecules is crucial for deciphering their biological functions. nih.gov Site-specific labeling with fluorescent dyes like non-sulfonated Cy3 allows researchers to study these properties using techniques such as single-molecule Fluorescence Resonance Energy Transfer (smFRET). uzh.chnih.gov

Several chemical methods have been developed to attach Cy3 to specific, predetermined locations within an RNA molecule. One approach involves the post-transcriptional modification of the RNA. For instance, a custom DNA strand can guide a reactive group to a specific adenine, modifying it with an alkyne group. Simultaneously, the 3'-end of the RNA can be oxidized to create a reactive dialdehyde. A non-sulfonated Cy3 molecule functionalized with a hydrazide group can then be specifically coupled to this 3'-terminus. oup.com The non-sulfonated nature of the dye makes it more hydrophobic, leading to a higher propensity for interaction with the RNA, including stacking onto the terminal base. oup.com By labeling a second site on the RNA with a different dye (e.g., Cy5), the conformational dynamics of the RNA can be monitored by measuring the FRET efficiency between the two dyes. nih.govoup.com This dual-labeling strategy provides powerful insights into how RNA molecules fold and change shape to perform their functions. uzh.choup.com

Table 2. Chemical Moieties for Site-Specific Cy3 Labeling of RNA.
Reactive Group on RNAFunctionalized Cy3 MoietyResulting Covalent BondTypical Labeling Position
3'-terminal DialdehydeCy3-HydrazideHydrazone bond3'-terminus
Internal AlkyneCy3-AzideTriazole ring (Click Chemistry)Internal Nucleotide
Internal Amino GroupCy3-NHS EsterAmide bondInternally modified Nucleotide

Protein and Peptide Labeling for Functional Studies

Non-sulfonated Cy3 is widely used for labeling proteins and peptides, enabling the investigation of their function, localization, and interactions within cellular environments. lifetein.com

In immunofluorescence (IF) and immunocytochemistry (ICC), Cy3 is a preferred label for antibodies. lifetein.comalfa-chemistry.comassaygenie.com Non-sulfonated Cy3 is typically available as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amine groups on proteins, such as the lysine (B10760008) residues in antibodies, to form stable covalent bonds. aatbio.comgenecopoeia.comabberior.rocks This labeling allows for the specific detection and visualization of target antigens within fixed cells and tissue sections. alfa-chemistry.compeg.ink

The bright orange-red fluorescence of Cy3 provides a high signal-to-noise ratio, enabling sensitive detection of even low-abundance proteins. luminwaves.comassaygenie.com Its compatibility with standard fluorescence microscopy equipment and other fluorophores makes it suitable for multiplexing, where multiple targets can be visualized simultaneously in a single sample. baseclick.euluminwaves.comassaygenie.com

Protein-Induced Fluorescence Enhancement (PIFE) is a powerful technique for studying protein-nucleic acid interactions without the need to label the protein. nih.gov The method relies on the observation that the fluorescence intensity of certain dyes, notably Cy3, increases upon the binding of a protein in its immediate vicinity. nih.govnih.gov

PIFE has been used to monitor the binding and movement of various proteins on DNA, such as polymerases and helicases. nih.govrsc.org The magnitude of the fluorescence enhancement is sensitive to the distance between the protein and the dye, allowing for insights into the binding position and dynamics of the interaction. nih.govnih.gov For example, a study using the restriction enzyme BamHI showed a 2.6-fold enhancement when bound 1 base-pair away from Cy3, which decreased to 1.3-fold at a distance of 10 base-pairs. nih.gov This distance-dependent signal provides a valuable tool for analyzing the structural and kinetic aspects of protein-DNA complexes. nih.govhope.edu

Distance from Cy3Fluorescence Enhancement
1 base-pair2.6x nih.gov
10 base-pairs1.3x nih.gov

The fluorescent properties of Cy3 are harnessed in the development of enzyme activity assays and biosensors. alfa-chemistry.com Many of these assays are based on Förster Resonance Energy Transfer (FRET), where Cy3 can act as a donor or acceptor fluorophore. In a typical FRET-based enzyme assay, a substrate is labeled with a FRET pair (e.g., Cy3 and Cy5). Upon enzymatic cleavage of the substrate, the distance between the two dyes changes, leading to a measurable change in the FRET efficiency and thus the fluorescence signal.

Furthermore, Cy3's sensitivity to its local environment, as seen in PIFE, is also exploited in biosensor design. alfa-chemistry.com For instance, a biosensor for detecting protein-small molecule interactions was developed using a DNA duplex probe modified with Cy3 and a small molecule. rsc.orgrsc.org The binding of a target protein to the small molecule brings the protein into proximity with the Cy3, causing a significant fluorescence enhancement and signaling the binding event. rsc.orgrsc.org

Multiplexing Strategies in Fluorescence Detection

The ability to detect multiple targets in a single experiment, known as multiplexing, is crucial for understanding complex biological systems. nih.gov Cy3's distinct spectral properties make it a valuable component in such strategies. baseclick.euluminwaves.com

DNA nanotechnology, particularly DNA origami, provides a powerful platform for creating scaffolds that can precisely position multiple fluorophores. nih.govnih.gov By arranging different dyes, including Cy3, at specific locations on a DNA scaffold, researchers can create probes with unique spectroscopic signatures. nih.gov

One advanced strategy involves creating FRET-based labels, called FRETfluors, using DNA nanostructures. nih.gov These are constructed by placing Cy3 (as a donor) and Cy5 (as an acceptor) at defined distances on complementary DNA strands. nih.gov By carefully designing the DNA sequence and the spacing between the dyes, a variety of probes with distinct FRET efficiencies and fluorescence lifetimes can be generated from just these two dyes. nih.gov This approach significantly expands the number of distinguishable fluorescent signals beyond the limit imposed by the spectral overlap of individual dyes, enabling highly multiplexed detection at the single-molecule level. nih.gov Such DNA-based platforms allow for the simultaneous detection of numerous molecular targets, providing a more comprehensive view of cellular processes. nih.gov

Integration with Bioanalytical Platforms (e.g., Flow Cytometry, Immunoassays)

The non-sulfonated form of Cy3 is a versatile fluorescent label extensively integrated into various bioanalytical platforms for molecular and cellular research. Its bright orange-red fluorescence, high extinction coefficient, and well-established conjugation chemistries make it a valuable tool for detecting and quantifying biomolecules in complex samples. baseclick.euresearchgate.net Its primary applications in this context are in flow cytometry and immunoassays, where it is used to label proteins, antibodies, and nucleic acids. baseclick.eumedchemexpress.comglpbio.com

Flow Cytometry

Flow cytometry is a powerful technique that analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. Non-sulfonated Cy3, typically as an N-hydroxysuccinimide (NHS) ester, is frequently used to fluorescently label cells for flow cytometric analysis. peg.ink This labeling can target specific cell surface proteins or intracellular molecules. peg.ink

Key applications of Cy3 in flow cytometry include:

Cell Surface and Intracellular Labeling: Cy3-NHS ester can react with amino groups on proteins, allowing for the labeling of specific markers on the cell surface or molecules within the cell. peg.ink By detecting the Cy3 fluorescent signal, researchers can identify and distinguish different cell types or states. peg.ink

Cell Cycle Analysis: In conjunction with DNA-binding dyes, Cy3 labeling can be used to analyze the cell cycle. The intensity of the Cy3 signal can be correlated with the DNA content, enabling the determination of the proportion of cells in different stages of the cycle. peg.ink

Ratiometric Sensing: In more advanced applications, Cy3 has been incorporated into nanoemulsions for intracellular measurements. For instance, nanoemulsions containing Cy3-perfluorocarbon (PFC) conjugates alongside a pH-sensitive dye like CypHer5 have been used to measure intracellular pH via flow cytometry. nih.gov In such systems, Cy3 provides a stable, pH-insensitive reference signal, and the ratio of the two dyes' fluorescence indicates the local pH. nih.gov Optimization of the dye stoichiometry is crucial for differentiating the fluorescent signals from cellular autofluorescence. nih.gov

Cy3-labeled cells are typically analyzed using flow cytometers equipped with a 532 nm or similar green/yellow laser for excitation, and the resulting emission is detected using standard tetramethylrhodamine (B1193902) (TRITC) filter sets. baseclick.eu

ParameterDescriptionTypical Values / NotesSource
Excitation WavelengthThe wavelength of light used to excite the Cy3 fluorophore.~550 nm (can be efficiently excited by a 532 nm laser) baseclick.euapexbt.com
Emission WavelengthThe peak wavelength of the fluorescence emitted by Cy3 upon excitation.~570 nm (Orange-Red) baseclick.euapexbt.com
Common PlatformInstrumentation used for analysis.Flow Cytometers with green/yellow lasers baseclick.eu
Detection MethodFilter sets used to isolate the emission signal.Standard TRITC (tetramethylrhodamine) filters baseclick.eu
ApplicationsSpecific types of analysis performed.Immunophenotyping, cell cycle analysis, intracellular pH sensing peg.inknih.gov

Immunoassays

Immunoassays are bioanalytical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. The fluorescence of Cy3 makes it an excellent label for antibodies and other proteins in various immunoassay formats.

A critical finding in the application of Cy3 for immunoassays is its anomalous fluorescence enhancement upon covalent attachment to proteins like Immunoglobulin G (IgG). researchgate.net Research comparing Cy3 and Cy5 labeling of antibodies revealed a significant discrepancy in their fluorescent behavior. researchgate.net Cy3-labeled antibodies were found to fluoresce brightly, even at high dye-to-protein ratios. researchgate.net This is in stark contrast to Cy5, which exhibits significant fluorescence quenching at higher labeling densities, a phenomenon attributed to the formation of non-fluorescent dye aggregates. researchgate.netresearchgate.net

Key research findings highlight the advantages of Cy3 in immunoassays:

Fluorescence Enhancement: The attachment of Cy3 to a protein surface can cause a 2- to 3-fold enhancement in its fluorescence quantum yield. researchgate.net

Reduced Quenching: Mutual quenching between adjacent dye molecules is much less pronounced for Cy3 compared to Cy5, allowing for the preparation of highly labeled, and thus brighter, antibody conjugates. researchgate.net

High Signal Intensity: The combination of a high extinction coefficient and the protein-induced fluorescence enhancement makes Cy3 conjugates exceptionally bright probes for detecting low-abundance targets in immunoassays. researchgate.netapexbt.com

These properties make non-sulfonated Cy3 a superior choice for developing sensitive fluorescent immunoassays, such as fluorescent enzyme-linked immunosorbent assays (ELISAs) and western blots, where high signal-to-noise ratios are essential.

FindingDescriptionComparison / ImplicationSource
Anomalous Fluorescence EnhancementUpon covalent attachment to antibodies (IgG), the fluorescence quantum yield of Cy3 increases significantly.This effect is not observed with Cy5. It leads to brighter conjugates than would be expected from the free dye. researchgate.net
Resistance to Self-QuenchingCy3 molecules conjugated to a single protein at high densities show minimal fluorescence quenching.Antibodies with multiple Cy5 labels suffer from extensive quenching, rendering them almost non-fluorescent at high labeling ratios. researchgate.net
Suitability for High Labeling RatiosAntibodies can be labeled with a high number of Cy3 molecules while retaining, and even enhancing, fluorescence.Allows for the creation of highly sensitive detection reagents for various immunoassay platforms. researchgate.net

Interactions with Biological Macromolecules and Environmental Contexts

Dye-Nucleic Acid Interactions

When covalently attached to nucleic acids, the fluorescence of non-sulfonated Cy3 is highly sensitive to the local DNA or RNA sequence and structure.

The photophysical properties of non-sulfonated Cy3 are not static but are dynamically influenced by the specific DNA sequence to which it is conjugated. Research has demonstrated that the fluorescence intensity of Cy3 is strongly dependent on the nucleobase sequence of the labeled oligonucleotide. nih.govacs.orgresearchgate.net This phenomenon is attributed to the modulation of the dye's rotational isomerization barrier in the excited state. nih.gov When tethered to DNA, Cy3's motion is restricted, which inhibits non-radiative decay pathways and consequently increases its fluorescence quantum yield and lifetime. nih.govacs.org

The variation in fluorescence is strongly correlated with the purine (B94841) and pyrimidine (B1678525) content of the adjacent DNA sequence. nih.gov Generally, purine-rich sequences are associated with higher fluorescence intensity, while pyrimidine-rich sequences, particularly those containing cytosine, are linked to lower intensity. nih.gov Studies have shown a nucleobase-specific enhancement of fluorescence in the order of dG > dA > dT > dC. nih.govacs.org For Cy3 terminally attached to a single-stranded DNA (ssDNA) 5-mer, the fluorescence intensity can vary by a factor of about two between the brightest and darkest sequences. nih.gov This sequence-dependent fluorescence is also observed, and is even stronger, in double-stranded DNA (dsDNA). acs.org The secondary structure of the nucleic acid also plays a role; the quantum yield of Cy3 is reportedly higher on ssDNA compared to dsDNA, although some studies using non-sulfonated Cy3 phosphoramidites have observed a somewhat greater fluorescence on dsDNA. nih.gov This discrepancy may be due to the specific form of the cyanine (B1664457) dye used. nih.gov

Table 1: Influence of Adjacent Nucleobases on Non-Sulfonated Cy3 Fluorescence

Nucleobase Context Effect on Fluorescence Intensity Reference
Purine-rich sequences (G, A) Higher Intensity nih.govacs.org
Pyrimidine-rich sequences (C, T) Lower Intensity nih.gov
Specific Order of Enhancement dG > dA > dT > dC nih.govacs.org
Variation in ssDNA 5-mers ~2-fold difference nih.gov

Non-sulfonated Cy3 engages in stacking interactions with the nucleobases of DNA. When linked to the 5' end of dsDNA, both Cy3 and Cy5 are positioned at the end of the double helix in a planar "capping" configuration, similar to an additional base pair. nih.govacs.org This stacking interaction is a primary reason for the inhibition of the dye's isomerization and the subsequent increase in fluorescence. nih.govacs.org The stability of this stacking is dominated by hydrophobic effects, with contributions from dispersion and electrostatic forces. nih.govacs.org

The specific nucleobase involved in the stacking interaction has a significant impact. Purines, particularly guanine (B1146940) (G), are associated with stronger interactions and higher fluorescence. nih.govacs.org However, guanine can also act as a potent quencher of Cy3 fluorescence through photoinduced electron transfer, especially when the dye is in close proximity and stacking efficiently with a G:C base pair. mdpi.comnih.gov This quenching effect can sometimes prevail over the fluorescence enhancement from reduced isomerization. mdpi.com Therefore, the design of Cy3-labeled oligonucleotide conjugates requires careful consideration to avoid placing the dye near guanine residues to prevent this quenching. mdpi.comnih.gov

Conversely, the flexibility of the DNA can impact the dye's photophysics. The rigidity of the DNA structure, particularly the difference between purine and pyrimidine stacks, can affect the degree to which the dye's isomerization is restricted. nih.govacs.org Purine stacks are generally more rigid than pyrimidine stacks in ssDNA, a pattern that also holds true in dsDNA. nih.govacs.org This difference in rigidity and base stacking area (dG > dA > dC > dT) likely contributes to the observed sequence-dependent fluorescence, as a more rigid environment would better restrict the dye's motion and enhance its fluorescence. nih.govacs.org While Cy3's movement is restricted upon binding, time-resolved fluorescence anisotropy measurements indicate that it still retains some rotational freedom relative to the DNA molecule. nih.govacs.org

Dye-Protein Interactions and Microenvironment Effects on Fluorescence Properties

When a Cy3-labeled nucleic acid interacts with a protein, the fluorescence of the dye can be significantly altered, a phenomenon often termed Protein-Induced Fluorescence Enhancement (PIFE). nih.gov This enhancement is not a through-space, distance-dependent effect but requires a direct interaction between the Cy3 molecule and the protein. nih.gov The local protein microenvironment sterically hinders the trans-cis photoisomerization of the Cy3 dye, which is a primary non-radiative decay pathway. nih.gov By suppressing this isomerization, the protein interaction favors the fluorescent trans form, leading to an increase in fluorescence intensity and a longer fluorescence lifetime. nih.gov

The magnitude of the PIFE effect is highly dependent on the specific protein and the region of the protein that comes into contact with the dye. nih.gov Different amino acid environments around the dye can modulate the rate of photoisomerization to varying degrees. nih.gov Studies with human replication protein A (hRPA) and E. coli single-stranded DNA binding protein (SSB) have shown that the fluorescence enhancement differs dramatically depending on whether the Cy3 is positioned at the 3' or 5' end of the ssDNA, even though the spectral properties of the isolated labeled DNA are identical. nih.gov This indicates that the final conformation of the protein-DNA complex dictates the extent of fluorescence enhancement. nih.gov

Table 2: Effect of Protein Binding on Non-Sulfonated Cy3 Fluorescence Properties

Parameter Change upon Protein Contact Mechanism Reference
Fluorescence Intensity Enhancement (PIFE) Steric hindrance of trans-cis photoisomerization nih.gov
Fluorescence Lifetime Increase Suppression of non-radiative decay nih.gov
Rotational Freedom More restricted Direct interaction with protein surface nih.gov

Hydrophobicity and Aggregation Phenomena of Non-Sulfonated Cy3 in Aqueous Biological Systems

Non-sulfonated Cy3 is an inherently hydrophobic molecule. glpbio.comnanopaprika.eu This low aqueous solubility presents challenges for its use in biological systems. glpbio.comnanopaprika.euglpbio.com To achieve labeling of biomolecules like proteins or nucleic acids in aqueous buffers, non-sulfonated Cy3 derivatives typically require dissolution in an organic co-solvent, such as DMF or DMSO, before being added to the reaction mixture. glpbio.comnanopaprika.euglpbio.comapexbt.com

The hydrophobicity and polarizability of cyanine dyes like Cy3 promote π-stacking interactions between dye molecules, leading to self-aggregation in aqueous solutions. nih.govnih.gov This aggregation can significantly alter the photophysical properties of the dye, a phenomenon known as aggregachromism. nih.gov The formation of H-aggregates (face-to-face stacking) is common and results in a blue-shifted (hypsochromic) peak in the absorption spectrum. nih.gov The tendency to aggregate is a critical consideration, as it can lead to fluorescence quenching and can affect the stability and function of labeled biomolecules. The presence of charged sulfonate groups in other versions of Cy3 increases hydrophilicity and reduces this tendency for aggregation, but this characteristic is absent in the non-sulfonated form. glpbio.comlumiprobe.com

Computational and Theoretical Modeling of Non Sulfonated Cy3 Systems

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations have been instrumental in elucidating the electronic structure and excited-state properties of non-sulfonated Cy3. A variety of methods have been employed to model its spectral signatures with a high degree of accuracy. The primary absorption band of Cy3 in the visible region is well-understood to be dominated by a strongly allowed π to π* transition, primarily corresponding to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) excitation. researchgate.net This simplifies the theoretical modeling as often only a single excited state needs to be considered for the main spectral features. researchgate.net

Several advanced computational methods have been utilized to calculate the vertical excitation energies and model the absorption spectra of Cy3. These include wavefunction-based methods like configuration-interaction singles (CIS), CIS with perturbative doubles [CIS(D)], second-order approximate coupled-cluster singles and doubles (CC2), and the algebraic diagrammatic construction scheme through the second order (ADC(2)). researchgate.net Density functional theory (DFT) and its time-dependent extension (TD-DFT) have also been widely applied. utwente.nlacs.org The choice of method and basis set can significantly impact the accuracy of the calculated excitation energies. For instance, studies on similar cyanine (B1664457) dyes have shown that both σ and π orbitals play a crucial role in accurately describing the excited states. utwente.nl

Table 1: Theoretical Methods for Calculating Electronic Properties of Cy3

Method Properties Calculated Key Findings
CIS, CIS(D), CC2, ADC(2) Vertical excitation energies, Absorption spectra Provides a benchmark for the energetics of excited states. researchgate.net
TD-DFT Excitation energies, Transition dipole moments, Atomic transition charges Useful for modeling excitonic coupling in Cy3 dimers. acs.orgdtic.mil
QM/MM Potential energy surfaces, Isomerization barriers Elucidates the influence of the environment (e.g., DNA) on photophysics. nih.gov

The environment surrounding the Cy3 molecule, such as the solvent or a biomolecular host, can influence its electronic properties. However, the monomeric spectral features of Cy3 are not highly sensitive to the immediate surroundings, with nearly identical shapes and energetics observed in water, methanol, and when conjugated to DNA. researchgate.net Theoretical models often employ implicit solvent models like the polarizable continuum model (PCM) to account for solvent effects. utwente.nl

Molecular Dynamics Simulations of Dye-Biomolecule Complexes

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural dynamics and interactions of Cy3 when complexed with biomolecules such as DNA and proteins. dtic.milmdpi.com These simulations provide atomic-level detail of how the dye interacts with its local environment and how these interactions influence its photophysical properties. dtic.mil

A significant application of MD simulations has been in understanding the conformational flexibility of Cy3 and its impact on fluorescence. When attached to biomolecules, the rotational freedom of the Cy3 molecule can be restricted, leading to changes in its fluorescence quantum yield. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are particularly valuable in this context. nih.gov In these methods, the Cy3 dye is treated with a higher level of theory (QM), while the larger biomolecule and solvent are described by a classical force field (MM). nih.gov

This QM/MM approach, combined with techniques like umbrella sampling, has been used to calculate the free energy profiles and barriers for the photoisomerization of Cy3 when attached to single- and double-stranded DNA. nih.gov These simulations have revealed that the isomerization barrier is significantly higher when Cy3 is attached to single-stranded DNA due to stacking interactions between the dye and the DNA bases. nih.gov This steric hindrance prevents the necessary rotation around the polymethine chain for isomerization, thus favoring fluorescence emission. nih.gov

Table 2: Calculated Isomerization Barriers for Cy3 in Different Environments

System Computational Method Key Finding
Cy3 in methanol QM/MM with umbrella sampling Serves as a reference for the unbound dye. nih.gov
Cy3 attached to single-stranded DNA QM/MM with umbrella sampling Highest isomerization barrier due to stacking interactions and steric hindrance. nih.gov
Cy3 attached to double-stranded DNA QM/MM with umbrella sampling Intermediate isomerization barrier compared to free and single-stranded DNA-bound Cy3. nih.gov

These simulations highlight the crucial role of the local environment in modulating the photophysical behavior of Cy3. The insights gained from MD simulations are essential for interpreting fluorescence-based assays that use Cy3 as a probe for biomolecular structure and dynamics.

Theoretical Approaches to Photophysical Processes, including Photoisomerization Kinetics

The fluorescence of non-sulfonated Cy3 is in direct competition with a non-radiative decay pathway, namely trans-cis photoisomerization around the polymethine chain. nih.govresearchgate.net Theoretical models are crucial for understanding the kinetics of this process and how it is influenced by the dye's environment.

Upon photoexcitation, the Cy3 molecule can relax back to the ground state either by emitting a photon (fluorescence) or by undergoing a conformational change from the stable trans isomer to a non-fluorescent cis isomer. researchgate.net The efficiency of this isomerization is dictated by the energy barrier on the excited-state potential energy surface. nih.gov Theoretical calculations can map out these potential energy surfaces and identify the transition states and minimum energy pathways for isomerization. nih.gov

The kinetics of photoisomerization can be described by a model that includes the rates of excitation, fluorescence, and the forward (trans-to-cis) and reverse (cis-to-trans) isomerization. researchgate.net The isomerization rates, often denoted as kiso for the forward reaction and kbiso for the back-isomerization, are highly sensitive to the local viscosity and steric constraints. researchgate.netnih.gov When Cy3 is in a more rigid environment, such as when bound to a folded RNA G-quadruplex, the isomerization is hindered, leading to an increase in fluorescence. researchgate.net

Table 3: Key Photophysical Processes and Influencing Factors for Cy3

Process Description Influencing Factors
Fluorescence Radiative decay from the first excited singlet state to the ground state. In competition with photoisomerization. nih.gov
Photoisomerization Non-radiative decay involving rotation around the polymethine chain from a trans to a cis isomer. Local viscosity, steric hindrance, and the energy barrier on the excited-state potential energy surface. nih.govresearchgate.net
Intersystem Crossing Transition from the excited singlet state to a triplet state. Generally a minor pathway for Cy3 in the absence of heavy atoms.

Theoretical studies have shown that the photo-driven isomerization rates typically dominate over the thermal ground-state isomerization. researchgate.net The understanding of these photophysical processes, aided by theoretical models, is fundamental for the application of Cy3 in techniques like Fluorescence Correlation Spectroscopy (FCS) and Transient State (TRAST) monitoring, which can probe the local environment and conformational states of biomolecules. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Non-Sulfonated Cy3 Derivatives with Tuned Photophysical and Chemical Properties

The core of future research involves the chemical modification of the non-sulfonated Cy3 scaffold to create new molecules with superior performance characteristics. This is a multi-faceted approach, targeting everything from the dye's brightness and stability to its solubility and environmental sensitivity.

A primary limitation of many fluorescent dyes, including non-sulfonated Cy3, is their susceptibility to photoisomerization. This process, a rotation around a bond in the polymethine chain of the excited molecule, provides a non-radiative pathway for the dye to return to its ground state, which quenches fluorescence and lowers the quantum yield. A key strategy to enhance brightness and photostability is therefore to restrict this molecular motion.

One of the most effective methods to prevent photoisomerization is the rigidification of the polymethine chain. researchgate.net By chemically "locking" the chain in place, the non-radiative decay pathway is blocked, forcing the molecule to release its energy as light. This significantly increases both the fluorescence quantum yield and the dye's lifetime. researchgate.net The derivative Cy3B, for example, incorporates a rigid bridge in its structure and demonstrates a dramatically higher fluorescence yield compared to its flexible counterparts. researchgate.net

Another approach involves leveraging interactions between the dye and its local environment. Studies have shown that π-π stacking interactions between non-sulfonated Cy3 and nucleobases can decrease the efficiency of photoisomerization. nih.govelsevierpure.com This interaction leads to an increase in the fluorescence efficiency and lifetime of the dye. nih.govelsevierpure.com This effect is more pronounced with purines (adenine, guanine) than with pyrimidines (cytosine, thymine) and is stronger for the non-sulfonated version of the dye compared to sulfonated Cy3. nih.govelsevierpure.com This suggests a future design strategy where non-sulfonated Cy3 derivatives could be engineered with moieties that promote intramolecular or specific intermolecular stacking to enhance photophysical properties.

PropertyStandard Non-Sulfonated Cy3 (Flexible)Rigidified Cy3 Derivative (e.g., Cy3B)Mechanism of Improvement
Primary Decay Pathway Photoisomerization (non-radiative)Fluorescence (radiative)Prevention of cis-trans photoisomerization by a rigid chemical bridge. researchgate.net
Quantum Yield (QY) LowerUp to 0.67Blocking the non-radiative decay pathway increases the probability of fluorescence. researchgate.net
Fluorescence Lifetime Shorter (~0.2 ns)Longer (~2.5-2.9 ns)The excited state is more stable and persists for a longer duration before returning to the ground state via fluorescence. researchgate.net
Photostability LowerGreaterReduced photoisomerization leads to less photochemical degradation over time. researchgate.net

While sulfonation is a common and effective method to increase the water solubility of cyanine (B1664457) dyes, the resulting high negative charge of persulfonated dyes can be detrimental for many in vivo applications. nih.govlumiprobe.com Therefore, developing strategies to improve the aqueous solubility of Cy3 without resorting to sulfonate groups is a critical research avenue.

StrategyMechanismPotential Advantages for Bio-imaging
Zwitterionic Structures Incorporates both positive and negative charges (e.g., ammonium (B1175870) and carboxylate) to create a highly polar, yet net-neutral, molecule. researchgate.netImproved water solubility; reduced non-specific binding compared to highly charged dyes. nih.gov
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.Increases hydrodynamic radius and hydrophilicity; can improve in vivo pharmacokinetics. nih.gov
Incorporation of Polar Groups Addition of functional groups like hydroxyls, amides, or amines. nih.govIncreases hydrogen bonding potential with water, improving solubility. nih.gov
Cryogenic Processing Forming amorphous nanostructured aggregates of the dye with enhanced surface area and wettability. ijpca.orgA formulation approach that can improve the dissolution of the existing hydrophobic dye. ijpca.org

Integration with Advanced Nanomaterials and Hybrid Systems for Enhanced Performance

Pairing non-sulfonated Cy3 with nanomaterials creates hybrid systems where the properties of the dye can be dramatically modulated. Metallic nanoparticles, particularly silver, have been shown to significantly influence the fluorescence of nearby Cy3 molecules. nih.gov When Cy3-labeled DNA is placed near silver island films, its emission intensity can be increased two- to three-fold. nih.gov This enhancement is attributed to an increase in the dye's actual quantum yield and an increased rate of excitation due to the amplified local electric field near the particles. nih.gov

Crucially, this interaction also leads to increased photostability. The metallic nanoparticles reduce the fluorescence lifetime of Cy3, meaning the molecule spends less time in the vulnerable excited state where photobleaching reactions can occur. nih.gov This combination of enhanced brightness and stability makes these hybrid systems highly attractive for applications requiring high sensitivity, such as DNA microarrays. nih.gov Future research will likely explore other nanomaterials, such as quantum dots or gold nanoparticles, to further tune the photophysical properties of non-sulfonated Cy3 for specific applications.

Expansion into Novel Bioanalytical and Imaging Modalities

The development of new non-sulfonated Cy3 derivatives is paving the way for their use in advanced bioanalytical and imaging techniques. For example, redox-sensitive versions of the dye, such as hydro-Cy3, have been developed to detect and quantify reactive oxygen species (ROS) both in cell cultures and within living organisms. nih.gov These probes are designed to be non-fluorescent until they react with ROS, at which point they are oxidized to the highly fluorescent Cy3 form. This "turn-on" mechanism provides a direct and quantifiable measure of oxidative stress, a key factor in numerous diseases. nih.gov

Furthermore, there is a push to use these dyes in more challenging imaging environments. Two-photon excitation microscopy, which uses near-infrared light for deeper tissue penetration and reduced phototoxicity, is a key area of expansion. acs.orgresearchgate.net Developing non-sulfonated Cy3 derivatives with high two-photon absorption cross-sections is a priority for enabling high-resolution imaging deep within living tissues, such as the brain. researchgate.net

Addressing Remaining Challenges in In Vivo and In Situ Applications of Non-Sulfonated Cy3 Probes

Additionally, the complex and heterogeneous environment of living tissue leads to issues like light scattering and autofluorescence, which can obscure the signal from the probe. acs.orgresearchgate.net Overcoming these challenges requires a multi-pronged approach. This includes the development of brighter, more photostable dyes that can be used at lower concentrations, and the design of probes that are red-shifted to longer wavelengths where tissue penetration is better and autofluorescence is lower. nih.gov The creation of probes that are not "innocent reporters" but actively designed to have favorable pharmacokinetic properties—such as low non-specific binding and efficient targeting—is a central theme in ongoing research. nih.gov

Q & A

Basic: How should researchers design experiments using Cy3 (Non-Sulfonated) to minimize photobleaching effects in fluorescence imaging?

Methodological Answer:

  • Optimize buffer conditions : Use antifade reagents (e.g., 1% β-mercaptoethanol) and oxygen-scavenging systems to reduce reactive oxygen species .
  • Control light exposure : Limit excitation light intensity and duration during imaging. Use neutral density filters or lower laser power settings .
  • Validate protocols : Conduct pilot studies to compare photostability under varying pH, temperature, and ionic strength conditions. Document decay rates using time-lapse microscopy .

Basic: What experimental controls are essential when using Cy3 (Non-Sulfonated) in fluorescence-based binding assays?

Methodological Answer:

  • Negative controls : Include unlabeled samples or non-target molecules to assess nonspecific binding .
  • Instrument calibration : Use reference fluorophores (e.g., Cy3 standards) to normalize fluorescence intensity across experiments .
  • Replicate validation : Perform triplicate measurements to account for intra-assay variability. Apply statistical tests (e.g., ANOVA) to confirm reproducibility .

Advanced: How can researchers resolve contradictions between Cy3 fluorescence data and results from alternative detection methods (e.g., radioisotope labeling)?

Methodological Answer:

  • Re-examine methodology : Verify labeling efficiency via mass spectrometry or absorbance quantification to rule out incomplete Cy3 conjugation .
  • Assay-specific artifacts : Test for quenching effects (e.g., FRET interactions) or environmental factors (e.g., pH-induced spectral shifts) that may skew fluorescence readings .
  • Cross-validation : Use orthogonal techniques (e.g., surface plasmon resonance) to confirm binding kinetics. Compare dose-response curves for consistency .

Advanced: What methodological strategies are effective for integrating Cy3 (Non-Sulfonated) data with multi-modal imaging outputs (e.g., electron microscopy)?

Methodological Answer:

  • Spatial alignment : Use fiducial markers or coordinate registration software to overlay fluorescence and structural data .
  • Data triangulation : Combine quantitative Cy3 intensity measurements with qualitative observations (e.g., subcellular localization) to strengthen conclusions .
  • Iterative analysis : Employ machine learning tools (e.g., pixel-based clustering) to identify correlations between Cy3 signals and ultrastructural features .

Basic: How should researchers select appropriate detection wavelengths for Cy3 (Non-Sulfonated) to avoid spectral overlap in multiplexed assays?

Methodological Answer:

  • Spectral profiling : Characterize Cy3’s excitation/emission maxima (typically 550/570 nm) using a fluorometer. Compare with co-used dyes (e.g., Cy5) to ensure separation .
  • Filter optimization : Use narrow-bandpass emission filters to minimize cross-talk. Validate with single-dye controls .
  • Software correction : Apply linear unmixing algorithms in imaging software to isolate Cy3 signals in multi-channel setups .

Advanced: What statistical approaches are recommended for analyzing time-dependent Cy3 signal decay in live-cell imaging?

Methodological Answer:

  • Model fitting : Use exponential decay models (e.g., I(t)=I0ektI(t) = I_0 e^{-kt}) to quantify photobleaching rates. Compare goodness-of-fit metrics (e.g., R²) across conditions .
  • Error propagation : Account for temporal noise by applying moving averages or wavelet denoising techniques .
  • Meta-analysis : Pool data from multiple experiments to identify trends in decay kinetics under varying experimental parameters (e.g., temperature, pH) .

Basic: How can researchers validate the specificity of Cy3 (Non-Sulfonated) labeling in immunohistochemistry?

Methodological Answer:

  • Blocking controls : Pre-incubate samples with excess unlabeled primary antibody to confirm signal reduction .
  • Knockdown/knockout validation : Use genetic or siRNA-mediated target depletion to verify loss of Cy3 signal .
  • Cross-correlation : Compare staining patterns with alternative labels (e.g., FITC) to rule out dye-specific artifacts .

Advanced: What computational tools are effective for deconvoluting Cy3 (Non-Sulfonated) signals in dense tissue samples?

Methodological Answer:

  • Point-spread function (PSF) modeling : Use blind deconvolution algorithms to resolve out-of-focus fluorescence in thick sections .
  • 3D reconstruction : Apply z-stack imaging combined with volume rendering software (e.g., Imaris) to improve spatial resolution .
  • Machine learning : Train convolutional neural networks (CNNs) on ground-truth data to distinguish true Cy3 signals from background autofluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.